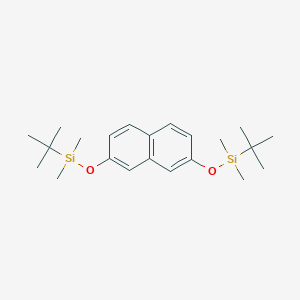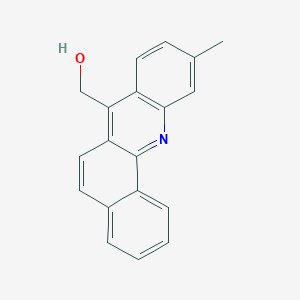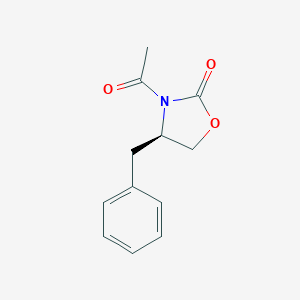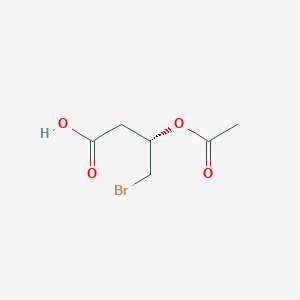
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(tert-butyldimethylsilanyloxy)naphthalene (2,7-BTDN) is a novel organosilicon compound that has been studied for its potential applications in chemical synthesis, medicinal chemistry, and materials science. This compound was first synthesized in 2006 and has since been the subject of numerous scientific studies. It has been found to have a variety of chemical and biological properties, including the ability to act as a catalyst for the synthesis of other compounds and to interact with biological systems.
Aplicaciones Científicas De Investigación
Plastic Scintillators Based on Polymethyl Methacrylate
A study reviews the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including naphthalene derivatives. It demonstrates the impact of replacing conventional naphthalene with other compounds on scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This suggests that derivatives of naphthalene, like the one , could potentially enhance the performance of plastic scintillators in radiation detection applications (Salimgareeva & Kolesov, 2005).
Environmental and Health Impact Studies
Another area of application is in the environmental and health impact studies of naphthalene and its derivatives. Research focusing on naphthalene sources, exposures, and their relevance to indoor and outdoor air quality highlights the significance of understanding the behavior of naphthalene compounds in various environments. Such studies are crucial for assessing potential health risks and developing strategies to mitigate environmental contamination by naphthalene-based compounds (Jia & Batterman, 2010).
Medicinal Applications of Naphthalimide Derivatives
Research on heterocyclic naphthalimides, which share a structural similarity with naphthalene derivatives, reveals their expanding role in medicinal chemistry. These compounds exhibit potential in cancer treatment, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant applications. The exploration of naphthalimide derivatives underscores the broader potential of naphthalene-related compounds in drug development and diagnostic applications (Gong et al., 2016).
Material Science: Poly(butylene 2,6-naphthalate) Crystallization
The crystallization behavior of Poly(butylene 2,6-naphthalate) (PBN), which contains a naphthalene unit, illustrates the relevance of naphthalene derivatives in material science. PBN materials exhibit properties such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. Understanding the crystallization process of such materials is key to developing advanced polymeric materials with tailored properties (Ding et al., 2019).
Propiedades
IUPAC Name |
tert-butyl-[7-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2Si2/c1-21(2,3)25(7,8)23-19-13-11-17-12-14-20(16-18(17)15-19)24-26(9,10)22(4,5)6/h11-16H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIQGGLDASBLPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569800 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178161-06-3 |
Source


|
| Record name | [Naphthalene-2,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)








